1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene is a chemical compound characterized by its unique structure, which includes a bromine atom attached to a benzene ring that is further substituted with a cyclopropyl group containing a trifluoromethyl moiety. Its molecular formula is C10H8BrF3, and it has a molecular weight of 265.07 g/mol. The compound's structure can be represented by the following canonical SMILES notation: C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br
.
While specific biological activities of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene are not extensively documented, its derivatives may exhibit potential pharmacological properties. Compounds with similar structures have been investigated for their biological activities, indicating that this compound could serve as a lead in drug discovery efforts .
The synthesis of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene can be achieved through various methods:
These methods highlight the versatility of synthetic pathways available for producing this compound.
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene has several applications across different fields:
Interaction studies involving 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene typically focus on its reactivity with various nucleophiles and electrophiles. The mechanism of action often involves the substitution or addition of functional groups, which can significantly alter the compound's properties and potential biological activity. These interactions are crucial for understanding its behavior in synthetic pathways and potential applications in medicinal chemistry .
Several compounds share structural similarities with 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Bromo-4-(trifluoromethyl)benzene | Lacks cyclopropyl group | Different reactivity profile |
1-Bromo-4-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead of trifluoromethyl | Variations in chemical properties |
1-Bromo-4-cyclopropylbenzene | Lacks trifluoromethyl group | Altered reactivity and potential applications |
1-Bromo-3-[2-(trifluoromethyl)cyclopropyl]benzene | Different position of bromine | May exhibit different biological activities |
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | Contains a different substituent | Unique steric effects and reactivity |
These comparisons illustrate the unique features of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene, particularly its trifluoromethyl cyclopropyl substituent, which influences both its chemical behavior and potential applications in various fields.